N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

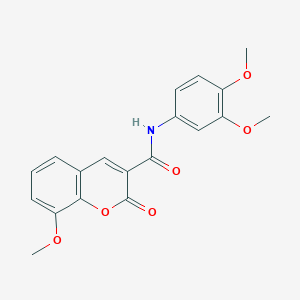

N-(3,4-Dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2-oxo-2H-chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 3,4-dimethoxyphenyl moiety. This structure combines the bioactive coumarin scaffold with a substituted aromatic amide, a design strategy often employed to enhance binding affinity and pharmacokinetic properties in medicinal chemistry .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-14-8-7-12(10-16(14)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYLUAKMKDIJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the chromene core, followed by the introduction of the carboxamide group through amide bond formation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield alcohols, and substitution can yield nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

Inducing apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, functional group contributions, and inferred biological implications.

Coumarin Core Modifications

- 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15, ) Structural Differences: Replaces the 2-oxo group with a 2-imino group and substitutes the 3,4-dimethoxyphenylamide with a 2-chlorophenylamide.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Structural Differences : Features a 4-methoxyphenethyl spacer between the coumarin core and the aromatic group, unlike the direct amide linkage in the target compound.

- Implications : The ethyl spacer increases molecular flexibility, which may enhance binding to deeper protein pockets but reduce metabolic stability compared to the rigid amide bond in the target compound .

Aromatic Amide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

- Structural Differences : Replaces the coumarin core with a benzamide and uses a phenethyl linker.

- Implications : The benzamide lacks the coumarin’s conjugated π-system, which is critical for UV absorption and redox activity. The phenethyl linker may improve solubility but reduce planarity, limiting intercalation with biomolecules .

- trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2, ) Structural Differences: Cyclohexene-based analogs with dual 3,4-dimethoxyphenyl groups and styryl substituents. Implications: The non-planar cyclohexene ring and stereochemistry (trans vs. cis) influence neurotrophic activity in PC12 cells, highlighting the importance of spatial arrangement in bioactivity—a factor relevant to the target compound’s 3,4-dimethoxyphenyl orientation .

Simpler Coumarin Analogs

Biological Activity

N-(3,4-Dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by a unique structure that includes methoxy and carboxamide functional groups. This article explores the biological activities of this compound, focusing on its potential applications in medicinal chemistry, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chromene core, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and reactivity, making it a promising candidate for various biological assays.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. The chromene structure is believed to interact with bacterial membranes, leading to cell lysis. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several human cancer cell lines. Studies have employed the XTT assay to assess cell viability in response to treatment with varying concentrations of the compound.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The results indicate that this compound exhibits promising anticancer activity, particularly against breast cancer cells.

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells. The compound may activate specific signaling pathways that lead to programmed cell death. Additionally, its ability to inhibit key enzymes involved in tumor progression has been suggested as a contributing factor to its efficacy.

Case Studies

- Study on Anticancer Properties : A study conducted on the effects of this compound on MDA-MB-231 cells revealed that treatment resulted in significant reductions in cell viability compared to controls. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells post-treatment.

- Fluorescent Probe Applications : This compound has been explored as a fluorescent probe for detecting metal ions such as copper(II). Its selective fluorescence response allows for potential applications in environmental monitoring and chemical sensing.

Q & A

Q. Resolution Strategy :

- Orthogonal Assays : Confirm apoptosis via Western blot (cleaved PARP/caspase-3) alongside viability assays.

- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to assess reproducibility .

What computational approaches are recommended to analyze binding interactions with kinase targets, and how should docking parameters be validated?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide.

- Preparation : Optimize ligand geometry (DFT B3LYP/6-31G*).

- Grid Setup : Centered on ATP-binding pocket (PDB: 1ATP).

- Validation :

- MD Simulations : Run 100 ns trajectories (AMBER) to assess stability of ligand-protein interactions (e.g., H-bonds with Val27, Lys33) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.